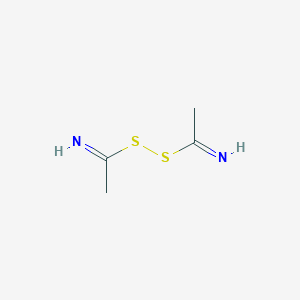
CID 20149068
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-5-iodo-1H-1,2,4-triazole is a complex organosilicon compound It is characterized by the presence of a triazole ring substituted with an iodide group and a silyl group bearing bis(4-fluorophenyl)methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-5-iodo-1H-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Iodide Group: The iodide group is introduced via an iodination reaction, often using iodine or an iodine-containing reagent.
Attachment of the Silyl Group: The silyl group is attached through a silylation reaction, where a silylating agent such as chlorosilane reacts with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-5-iodo-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The iodide group can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon or other substituents.
Coupling Reactions: The triazole ring can engage in coupling reactions, forming bonds with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or halides. Conditions often involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Catalysts such as palladium or copper are often employed, along with ligands and bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce complex biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-5-iodo-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-5-iodo-1H-1,2,4-triazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: It may interfere with pathways such as ergosterol biosynthesis in fungi, leading to antifungal effects, or disrupt signaling pathways in cancer cells, contributing to its anticancer potential.
Comparación Con Compuestos Similares
Similar Compounds
Flusilazole: An organosilicon fungicide with a similar triazole structure, used to control fungal infections in crops.
Tebuconazole: Another triazole-based fungicide with applications in agriculture.
Itraconazole: A triazole antifungal used in medicine to treat fungal infections.
Uniqueness
1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-5-iodo-1H-1,2,4-triazole is unique due to the presence of both the iodide and silyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other triazole derivatives.
Propiedades
Fórmula molecular |
C16H12F2IN3Si |
|---|---|
Peso molecular |
439.27 g/mol |
InChI |
InChI=1S/C16H12F2IN3Si/c17-13-5-1-11(2-6-13)15(12-3-7-14(18)8-4-12)23-10-22-16(19)20-9-21-22/h1-9,15H,10H2 |
Clave InChI |
MOSXBVOZCCUHHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[Si]CN3C(=NC=N3)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





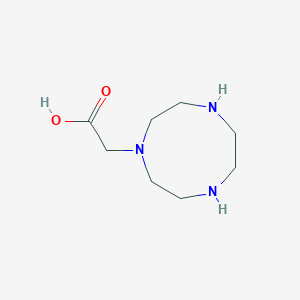
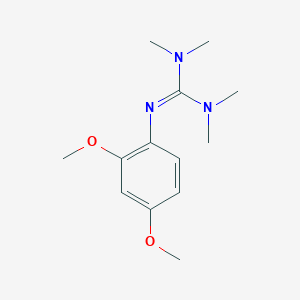

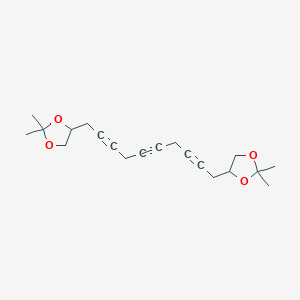
![3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14302767.png)

![1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane](/img/structure/B14302775.png)
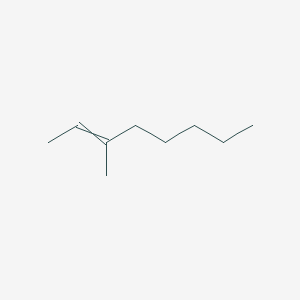

![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)
